2-Chloro-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its molecular formula and a molecular weight of approximately 216.67 g/mol. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases . The compound is cataloged under the CAS number 13036-53-8 and has been associated with a variety of pharmacological effects, including analgesic and anti-inflammatory properties .
The synthesis of 2-Chloro-5,6-dihydrobenzo[h]quinazoline typically involves cyclization reactions. One prominent method includes:
The molecular structure of 2-Chloro-5,6-dihydrobenzo[h]quinazoline features a fused ring system that includes a chloro substituent at the second position. The arrangement of atoms can be depicted as follows:
2-Chloro-5,6-dihydrobenzo[h]quinazoline can undergo several chemical reactions:
The mechanism of action for compounds like 2-Chloro-5,6-dihydrobenzo[h]quinazoline often involves interactions with biological macromolecules:
2-Chloro-5,6-dihydrobenzo[h]quinazoline has significant scientific applications:
2-Chloro-5,6-dihydrobenzo[h]quinazoline (Chemical Abstracts Service Registry Number 13036-53-8) is a polycyclic heteroaromatic compound characterized by a fused tetracyclic system. Its molecular formula is C₁₂H₉ClN₂, with a molecular weight of 216.67 g/mol. The core structure consists of:
The systematic IUPAC name is 2-chloro-5,6-dihydrobenzo[h]quinazoline, with "benzo[h]" specifying the angular fusion pattern. Alternative names include 2-chloro-5,6-dihydrobenzo[h]quinazoline and 2-chloro-5,6,7,8-tetrahydroquinazoline (though the latter is less precise regarding ring fusion). The compound exists as light yellow crystals with a melting point range of 34-36°C and predicted boiling point of 324±11°C [1] [7].
The quinazoline core was first synthesized in 1869 via anthranilic acid and cyanide reactions, but the parent heterocycle remained laboratory curiosity until Siegmund Gabriel's systematic work in 1903 established practical synthetic routes [2] [4]. The Niementowski reaction (1895) between anthranilic acid and amides became the cornerstone for 4(3H)-quinazolinone synthesis, enabling medicinal chemistry exploration [2] [5].
Dihydroquinazoline derivatives emerged as synthetic targets in the mid-20th century to enhance bioavailability and modify electronic properties. Partial saturation reduces aromaticity, increasing nucleophilicity at ring nitrogens and altering dipole moments (predicted dipole: 2.2 D). The specific 5,6-dihydrobenzo[h]quinazoline scaffold gained prominence in the 2010s as kinase inhibitor cores, with halogenation (particularly at C2) recognized as a key strategy for modulating bioactivity and hydrogen-bonding capacity [3] [5] [6].
As a fused nitrogen heterocycle, 2-chloro-5,6-dihydrobenzo[h]quinazoline occupies a strategic niche:
Table 1: Key Structural Features of 2-Chloro-5,6-dihydrobenzo[h]quinazoline
Feature | Description | Chemical Significance |
---|---|---|
C2 Chlorine | Electronegative substituent | Acts as leaving group; participates in halogen bonding |
5,6-Dihydro status | Non-aromatic cyclohexene ring | Enhances solubility; induces molecular curvature |
Benzo[h] fusion | Angular benzannulation | Extends conjugation; increases lipophilicity |
Pyrimidine N1/N3 | Basic nitrogen atoms (predicted pKa ≈ -0.38) | Protonation site; coordinates with metal cations |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: